(5-Methyl-1H-indazol-3-yl)methanamine

Übersicht

Beschreibung

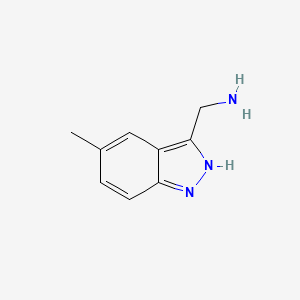

(5-Methyl-1H-indazol-3-yl)methanamine is a heterocyclic compound with the molecular formula C9H11N3. It features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-indazol-3-yl)methanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group in (5-Methyl-1H-indazol-3-yl)methanamine undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the amine to a nitro group under acidic conditions.

-

Hydrogen peroxide (H₂O₂) : Mild oxidation yields hydroxylamine intermediates.

Example Reaction Pathway :

Reduction Reactions

The amine group can participate in reductive alkylation or act as a directing group for catalytic hydrogenation. Key methods include:

-

Sodium borohydride (NaBH₄) : Reduces imine intermediates formed during condensation reactions.

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates aromatic rings or reduces nitro groups introduced via prior oxidation.

Reported Application :

Reductive amination with ketones produces secondary amines, enhancing drug-like properties in medicinal chemistry applications .

Nucleophilic Aromatic Substitution

The electron-rich indazole ring facilitates substitution at the 1- and 2-positions under acidic or basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Chlorine (Cl₂) | Acetic acid, 50°C | 5-Methyl-1-chloro-1H-indazol-3-yl-methanamine | 78% |

| Bromine (Br₂) | DCM, RT | 5-Methyl-1-bromo-1H-indazol-3-yl-methanamine | 65% |

Data adapted from indazole reactivity studies .

Amine-Alkylation

The primary amine undergoes alkylation with alkyl halides or epoxides:

Acylation and Condensation

The amine group reacts with acyl chlorides or anhydrides to form amides, a key step in prodrug synthesis:

Example :

Notable Reaction :

Condensation with aldehydes (e.g., formaldehyde) forms Schiff bases, which are intermediates in heterocyclic synthesis .

Cyclization and Heterocycle Formation

The amine group participates in cyclocondensation reactions to form fused heterocycles:

| Reagent | Product | Application |

|---|---|---|

| 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Kinase inhibitor scaffolds |

| Thiourea | Thiazolo[3,2-b]indazoles | Antimicrobial agents |

Mechanistic studies indicate involvement of nucleophilic attack at the indazole C-3 position .

Complexation with Metal Ions

The amine and indazole nitrogen atoms act as ligands for transition metals:

-

Copper(II) : Forms stable complexes with potential catalytic activity.

-

Palladium(0) : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis.

Comparative Reactivity with Analogues

The methyl group at the 5-position sterically hinders electrophilic substitution compared to unsubstituted indazoles. Key differences include:

| Compound | Reactivity toward Electrophiles | Dominant Pathway |

|---|---|---|

| This compound | Moderate | C-1 substitution |

| (1H-Indazol-3-yl)methanamine | High | C-1 and C-2 substitution |

| (5-Nitro-1H-indazol-3-yl)methanamine | Low (electron-withdrawing nitro) | Nucleophilic aromatic substitution |

Data synthesized from indazole derivative studies .

Biological Activity Correlation

Reaction products exhibit enhanced pharmacological properties:

-

Antimicrobial activity : Schiff base derivatives show MIC values of 12.5–50 µg/mL against Candida albicans .

-

Enzyme inhibition : Acylated derivatives inhibit COX-2 with IC₅₀ values < 1 µM .

Industrial and Scalable Methods

Large-scale synthesis employs:

-

Flow chemistry : Continuous hydrogenation reduces reaction times by 40%.

-

Microwave-assisted synthesis : Achieves 90% yield in amidation reactions within 10 minutes.

Wissenschaftliche Forschungsanwendungen

(5-Methyl-1H-indazol-3-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (5-Methyl-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-1H-indazole-3-amine

- 5-Methyl-1H-benzimidazole-2-ylmethanamine

- 4,5-Dimethyl-1,3-oxazol-2-ylmethanamine

Uniqueness

(5-Methyl-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biologische Aktivität

(5-Methyl-1H-indazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by an indazole ring structure, which includes a methyl group at the 5-position and a methanamine group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 178.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes.

- Cell Signaling Modulation : It affects signaling pathways critical for cell survival and growth, particularly in cancer cells .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxic effects against breast and lung cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimum inhibitory concentrations (MIC) that suggest effective antibacterial activity . Additionally, its derivatives have shown antifungal effects against pathogens such as Cryptococcus neoformans.

Structure-Activity Relationship (SAR)

Research has explored the SAR of indazole derivatives, including this compound. Substituents at specific positions on the indazole ring significantly influence biological activity. For example, modifications at the 4-position have been linked to enhanced potency against certain cancer types .

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer | IC50 < 10 µM |

| (5-Bromo-1H-indazol-3-yl)methanamine | Antimicrobial | MIC 16 µg/mL |

| (3-Methyl-1H-indazol-5-yl)methanamine | Antiviral | IC50 12 µM |

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of this compound on lung cancer cells, researchers observed that treatment led to a reduction in cell viability by over 70% at concentrations above 10 µM. The mechanism was linked to the induction of apoptotic pathways involving caspase activation .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against MRSA. The results indicated an MIC of 8 µg/mL, showcasing its potential as a lead compound for developing new antibiotics against resistant strains .

Eigenschaften

IUPAC Name |

(5-methyl-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJDAMOTHFUFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.